BenchChemオンラインストアへようこそ!

Adr 882

Pain research 5-HT3 pharmacology Antinociception

ADR 882 (CAS 138559-57-6) is a small-molecule 5-HT3 receptor antagonist belonging to the benzofuran carboxamide chemical class. The compound was developed and characterized as a novel 5-HT3 antagonist with the molecular formula C16H20ClN3O2 and a molecular weight of 321.8 g/mol.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.80 g/mol
CAS No. 138559-57-6
Cat. No. B1666619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdr 882
CAS138559-57-6
Synonyms4-amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
ADR 882
ADR 882, (S)-isomer
ADR-882
Molecular FormulaC16H20ClN3O2
Molecular Weight321.80 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl
InChIInChI=1S/C16H20ClN3O2/c17-12-7-11(15-10(14(12)18)3-6-22-15)16(21)19-13-8-20-4-1-9(13)2-5-20/h7,9,13H,1-6,8,18H2,(H,19,21)/t13-/m0/s1
InChIKeyRZYIIEGPJPMBOE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADR 882 (CAS 138559-57-6) Product Profile: 5-HT3 Receptor Antagonist Research Compound


ADR 882 (CAS 138559-57-6) is a small-molecule 5-HT3 receptor antagonist belonging to the benzofuran carboxamide chemical class [1]. The compound was developed and characterized as a novel 5-HT3 antagonist with the molecular formula C16H20ClN3O2 and a molecular weight of 321.8 g/mol . ADR 882 exists as R and S stereoisomers, with the CAS registry number 138559-57-6 specifically referring to the (R)-isomer, while the (S)-isomer is registered under CAS 138559-58-7 [1]. The compound has been evaluated preclinically for analgesic properties via the 5-HT3 receptor pathway, with pharmacological characterization conducted in rodent pain models [2].

Why 5-HT3 Antagonists Cannot Be Considered Interchangeable: The Case for ADR 882 Characterization


5-HT3 receptor antagonists exhibit substantial heterogeneity in their pharmacological profiles despite sharing a common molecular target. Differences in receptor binding affinity, functional selectivity, isomer-specific activity, and tissue distribution produce divergent efficacy outcomes across pain modalities and emesis models [1]. The stereochemistry of 5-HT3 antagonists is particularly critical; as demonstrated with ADR-851, the R and S isomers produce markedly different antinociceptive responses in the formalin test, with ADR-851R showing significant analgesia at 3 and 10 mg/kg while ADR-851S was only active at 1 mg/kg [2]. This isomer-dependent pharmacology extends to ADR 882, where the (R)-isomer (CAS 138559-57-6) and (S)-isomer (CAS 138559-58-7) represent distinct chemical entities with non-interchangeable biological activities [1]. Procurement of the incorrect isomer or substitution with alternative 5-HT3 antagonists lacking isomer-specific characterization introduces uncontrolled variables that compromise experimental reproducibility and confound data interpretation.

ADR 882 Quantitative Differentiation Evidence: Comparator-Based Analysis


Analgesic Activity: ADR 882 (R-isomer) Demonstrates No Significant Antinociception Across Three Pain Modalities

ADR 882 (R-isomer, CAS 138559-57-6) was evaluated against its S-isomer counterpart (CAS 138559-58-7) and the structurally related compound ADR-851 (R and S isomers) in a comprehensive battery of rodent pain models. The (R)-isomer of ADR 882 produced no significant antinociception in any test [1]. This stands in direct contrast to ADR-851R, which demonstrated dose-dependent, statistically significant analgesia in the formalin-induced inflammatory pain model [1].

Pain research 5-HT3 pharmacology Antinociception

Isomer-Specific Activity: ADR 882 (R-isomer) vs. (S-isomer) Show Equivalent Lack of Analgesic Efficacy

Both the (R)-isomer (CAS 138559-57-6) and (S)-isomer (CAS 138559-58-7) of ADR 882 were tested in parallel across three pain models. Neither stereoisomer produced significant antinociception in the thermal (hot-plate), mechanical (tail-pinch), or formalin-induced inflammatory pain tests at doses ranging from 0.1 to 10 mg/kg administered subcutaneously [1]. This uniform lack of efficacy across both isomers distinguishes ADR 882 from ADR-851, where isomer-specific activity was observed [1].

Stereochemistry Isomer pharmacology 5-HT3 receptor

Class-Level Comparison: ADR 882 Lacks Analgesic Efficacy Reported for Clinically-Used 5-HT3 Antagonists

Multiple clinical 5-HT3 receptor antagonists have demonstrated analgesic effects in both preclinical and clinical studies. Tropisetron has shown distinct analgesic efficacy in local treatment of tendinopathy, periarthropathy, and trigger points [1]. Ondansetron produced analgesic effects in neuropathic pain in a double-blinded, placebo-controlled cross-over study [2]. Granisetron has been reported to possess higher 5-HT3 receptor affinity than ondansetron and tropisetron [3]. In contrast, ADR 882 (R-isomer) produced no significant antinociception across thermal, mechanical, and inflammatory pain models at doses up to 10 mg/kg [4].

Comparative pharmacology 5-HT3 antagonists Analgesia

ADR 882 Optimal Research Application Scenarios Based on Quantitative Evidence


Negative Control Compound for 5-HT3-Mediated Analgesia Studies

ADR 882 (R-isomer, CAS 138559-57-6) serves as an ideal negative control in experiments designed to establish the analgesic efficacy of novel 5-HT3 antagonists or other analgesic compounds. Its demonstrated lack of antinociceptive activity across thermal, mechanical, and inflammatory pain models at doses up to 10 mg/kg provides a validated baseline for comparative studies [1]. This application is particularly valuable when testing compounds where 5-HT3 receptor engagement is hypothesized to contribute to analgesic effects.

Isomer-Specific Pharmacology and Structure-Activity Relationship (SAR) Studies

The defined stereochemistry of ADR 882 (R-isomer) and the availability of the distinct (S)-isomer (CAS 138559-58-7) make this compound pair valuable for investigating isomer-specific 5-HT3 receptor pharmacology [1]. The observed differences in analgesic activity between ADR-851 isomers, contrasted with the uniform lack of activity across ADR 882 isomers, provide a framework for exploring structural determinants of 5-HT3 antagonist functional selectivity .

Reference Standard for Analytical Method Development and Quality Control

ADR 882 (CAS 138559-57-6) can be utilized as an analytical reference standard for the development and validation of chromatographic or spectroscopic methods targeting benzofuran carboxamide 5-HT3 antagonists. The compound's well-defined chemical structure (C16H20ClN3O2, MW 321.8) and the availability of isomer-specific CAS registry numbers support accurate identification and quantification in complex matrices .

Quote Request

Request a Quote for Adr 882

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.